molecular formula C14H21N3O2 B1586265 Benzyl (2-(piperazin-1-yl)ethyl)carbamate CAS No. 302557-33-1

Benzyl (2-(piperazin-1-yl)ethyl)carbamate

Cat. No.: B1586265
CAS No.: 302557-33-1
M. Wt: 263.34 g/mol
InChI Key: OKRYYGAWFUIEFP-UHFFFAOYSA-N
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Description

Benzyl (2-(piperazin-1-yl)ethyl)carbamate is a chemical compound that features a piperazine ring, which is a common structural motif in medicinal chemistry. This compound is known for its potential applications in various fields, including pharmaceuticals and chemical research. The presence of the piperazine ring in its structure makes it a versatile compound with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(piperazin-1-yl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of piperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Another method involves the use of N-Boc-piperazine, which is reacted with benzyl bromide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile, followed by deprotection of the Boc group to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reagents and conditions is optimized for cost-effectiveness and scalability. Continuous flow reactors may also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(piperazin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl (2-(piperazin-1-yl)ethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Benzyl (2-(piperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets in biological systems. The piperazine ring in its structure allows it to bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperazine: Shares the piperazine ring and benzyl group but lacks the carbamate moiety.

    Benzyl (2-(piperidin-1-yl)ethyl)carbamate: Similar structure but with a piperidine ring instead of piperazine.

    N-Benzylcarbamate: Contains the benzyl and carbamate groups but lacks the piperazine ring.

Uniqueness

Benzyl (2-(piperazin-1-yl)ethyl)carbamate is unique due to the presence of both the piperazine ring and the carbamate group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The piperazine ring enhances its ability to interact with biological targets, while the carbamate group provides additional reactivity and stability.

Properties

IUPAC Name

benzyl N-(2-piperazin-1-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c18-14(19-12-13-4-2-1-3-5-13)16-8-11-17-9-6-15-7-10-17/h1-5,15H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRYYGAWFUIEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363907
Record name 1-(2-Cbz-aminoethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302557-33-1
Record name Phenylmethyl N-[2-(1-piperazinyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302557-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Cbz-aminoethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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